molecular formula C8H10NO5PS B12742278 O-Ethyl O-(4-nitrophenyl) phosphorothioate CAS No. 15576-30-4

O-Ethyl O-(4-nitrophenyl) phosphorothioate

Cat. No.: B12742278
CAS No.: 15576-30-4
M. Wt: 263.21 g/mol
InChI Key: XMKHJEUOVFAEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to form diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chlorination and purification techniques is common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxon derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Substitution: The ethoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkoxides in the presence of a suitable solvent like ethanol.

Major Products Formed:

Scientific Research Applications

O-Ethyl O-(4-nitrophenyl) phosphorothioate has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

    Biology: Investigated for its effects on acetylcholinesterase inhibition and its impact on nervous system function.

    Medicine: Studied for its toxicological effects and potential antidotes for organophosphate poisoning.

    Industry: Utilized in the development of pesticides and insecticides for agricultural use

Mechanism of Action

The primary mechanism of action of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the target organism .

Comparison with Similar Compounds

    Parathion-methyl: Similar structure but with methyl groups instead of ethyl groups.

    Malathion: Contains additional ester groups and is less toxic to humans.

    Paraoxon-ethyl: An oxon derivative of parathion with higher toxicity.

Uniqueness: O-Ethyl O-(4-nitrophenyl) phosphorothioate is unique due to its high efficacy as an insecticide and its potent acetylcholinesterase inhibition. Compared to similar compounds, it has a distinct balance of effectiveness and toxicity, making it a valuable tool in pest control .

Properties

CAS No.

15576-30-4

Molecular Formula

C8H10NO5PS

Molecular Weight

263.21 g/mol

IUPAC Name

ethoxy-hydroxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10NO5PS/c1-2-13-15(12,16)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,16)

InChI Key

XMKHJEUOVFAEHH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.